(4-Azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl) acetate
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Overview
Description
1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is a synthetic carbohydrate derivative. This compound is notable for its unique structural features, which include an anhydro bridge, an acetyl group, and an azido group. These modifications make it a valuable intermediate in the synthesis of various bioactive molecules and oligosaccharides .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose can be synthesized through a multi-step process. One common method involves starting from D-glucal, which undergoes a series of reactions including azidation, acetylation, and cyclization to form the desired compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a catalyst.
Acetylation and Deacetylation: The acetyl group can be added or removed under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like triphenylphosphine can be used for azido group substitution.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for azido group reduction.
Acetylation: Acetic anhydride in the presence of a base like pyridine is used for acetylation.
Major Products
The major products formed from these reactions include various substituted glucopyranose derivatives, amine derivatives, and deacetylated compounds .
Scientific Research Applications
1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose involves its incorporation into biochemical pathways where it can act as a substrate or inhibitor. The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking studies. The compound can interact with enzymes involved in glycosylation, affecting the synthesis and modification of glycoproteins .
Comparison with Similar Compounds
Similar Compounds
1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose: Lacks the acetyl group but shares the anhydro and azido functionalities.
3-O-Acetyl-1,6-anhydro-2-azido-2-deoxy-4TBDMS-beta-D-glucopyranose: Contains an additional TBDMS protecting group.
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-beta-D-glucopyranose: Features a benzyl group instead of an acetyl group.
Uniqueness
1,6-Anhydro-3-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is unique due to its combination of anhydro, acetyl, and azido groups, which provide distinct reactivity and functionality. This makes it particularly valuable in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
(4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5/c1-3(12)15-7-5(10-11-9)8-14-2-4(16-8)6(7)13/h4-8,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQSFTBUIPKTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2OCC(C1O)O2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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